molecular formula C21H21N3O4 B1374393 Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1219970-04-3

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B1374393
M. Wt: 379.4 g/mol
InChI Key: JZFWCVIMFWUOAE-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (BDPC) is an organic compound belonging to the class of spiro compounds. It is an important synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively in recent years.

Scientific Research Applications

Agonists for Human ORL1 Receptor

The compound has been studied as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. Optimized ligands derived from this compound exhibit high affinity for the ORL1 receptor and act as full agonists in biochemical assays (Röver et al., 2000).

Supramolecular Arrangements

The relationship between molecular structure and crystal structure of derivatives of this compound, focusing on how substituents on the cyclohexane ring influence supramolecular arrangements, has been investigated. The study provides insights into the role of different substituents in forming dimers and ribbons in crystal structures (Graus et al., 2010).

Ultrasound-assisted Synthesis

Innovative synthesis methods like ultrasound-assisted synthesis have been employed for creating novel urea derivatives of this compound. This approach offers environmental benefits, energy efficiency, and greater selectivity (Velupula et al., 2021).

Tachykinin NK2 Receptor Antagonists

Derivatives of this compound have been synthesized and evaluated as tachykinin NK2 receptor antagonists. These antagonists have shown potential in biological assays and have been studied for their binding affinities and antagonist activities in various models (Smith et al., 1995).

Opioid Receptor Modulators

The compound has been part of studies focusing on N-biarylalkyl derivatives, where it showed enhanced affinity for the mu-opioid receptor. This research is crucial for understanding and developing opioid receptor modulators (Jordan et al., 2005).

Anticonvulsant Activity

Research has been conducted on derivatives containing fluoro or trifluoromethyl substituents, focusing on their anticonvulsant activity in various tests. The introduction of these substituents has been shown to increase anticonvulsant activity (Obniska et al., 2006).

Synthesis on SynPhase Lanterns

The compound has been used in the synthesis of diverse compound libraries on SynPhase Lanterns. This approach is significant for high-throughput synthesis and screening in drug discovery (Feliu et al., 2004).

Selective Antagonists for 5-HT2C Receptor

Studies have identified derivatives as selective ligands for the 5-HT2C receptor, outlining their structure-activity relationship. This research is pivotal for developing targeted therapies in neuropsychiatric disorders (Weinhardt et al., 1996).

properties

IUPAC Name

benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-21(24(19(26)22-18)17-9-5-2-6-10-17)11-13-23(14-12-21)20(27)28-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWCVIMFWUOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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